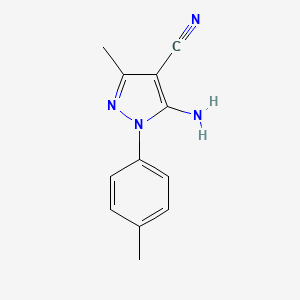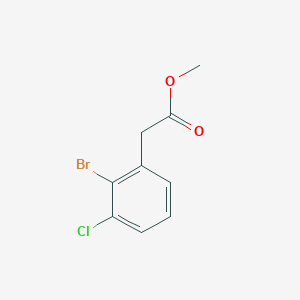![molecular formula C17H25ClN2O3 B3033496 4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid CAS No. 1031319-77-3](/img/structure/B3033496.png)
4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid , also known by its chemical formula C14H23N3O , is a synthetic compound. It belongs to the class of organic molecules known as amino acids and derivatives . This compound features a chlorophenyl group , an amino group , and a ketone group . Its molecular weight is approximately 249.36 g/mol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Molecular Docking and Structural Studies
Research on derivatives of 4-oxobutanoic acid, such as 4-[(2, 6-dichlorophenyl) amino] 2-methylidene 4-oxobutanoic acid and 4-[(2, 5-dichlorophenyl) amino] 2-methylidene 4-oxobutanoic acid, has shown their potential in molecular docking and structural studies. These studies involve vibrational band assignments, hyper-conjugative interactions, charge delocalization analysis, and molecular orbital energy evaluations. They indicate that these compounds could be good candidates for nonlinear optical materials and have biological activities, particularly in inhibiting Placenta Growth Factor (PIGF-1) (Vanasundari, Balachandran, Kavimani & Narayana, 2018).
Vibrational Spectroscopic Studies
Vibrational spectroscopy has been used to analyze the structure of chloramphenicol derivatives, such as 4-{[(2R,3R)-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]oxy}-4-oxobutanoic acid. These studies provide insights into the role of conventional and non-conventional hydrogen bonds and other interactions like CH⋯O, CH⋯π, and π-π stacking in the molecular structure (Fernandes et al., 2017).
Hyperpolarizability and Molecular Structure Analysis
Further research on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has shown its potential in hyperpolarizability and molecular structure analysis. Studies include vibrational wavenumber computations, NBO analysis, HOMO and LUMO analysis, and molecular electrostatic potential mapping. These analyses contribute to understanding the stability and reactivity of such molecules (Raju et al., 2015).
Synthesis and Pharmaceutical Evaluation
The synthesis of related compounds, such as Phosphonobaclofen and derivatives of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids, has been explored for their potential pharmaceutical applications. These studies include the development of new synthetic routes and the evaluation of their biological activities (Chiefari et al., 1987) (Rubtsov & Zalesov, 2003).
Corrosion Inhibition in Industrial Processes
Research on α-aminophosphonates, which include compounds like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, has indicated their effectiveness as corrosion inhibitors in industrial processes. These studies involve a combination of experimental and theoretical methods to understand the inhibition mechanism on metallic surfaces (Gupta et al., 2017).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-3-20(4-2)11-5-10-19-15(17(22)23)12-16(21)13-6-8-14(18)9-7-13/h6-9,15,19H,3-5,10-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQSWTXXLJYDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3033413.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-methoxyphenol](/img/structure/B3033414.png)
![2-{[(2-Chlorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033416.png)
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033417.png)

![2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B3033420.png)
![5-{[(3,4-Dimethoxyphenethyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3033422.png)
![3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3033424.png)
![4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B3033428.png)
![3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3033429.png)
![2-{[(2,3-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033432.png)

![4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3033435.png)
